molecular formula C14H9BrFN3O B4570834 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline

Cat. No.: B4570834
M. Wt: 334.14 g/mol
InChI Key: GYHUUHUYHAJCSH-UHFFFAOYSA-N
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Description

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline is a complex organic compound with a molecular formula of C14H9BrFN3O. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the bromophenyl and fluoroaniline groups can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
  • 2-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
  • 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline

Uniqueness

Compared to similar compounds, 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the oxadiazole ring with the bromophenyl and fluoroaniline groups provides a unique scaffold that can be further modified to enhance its properties .

Properties

IUPAC Name

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O/c15-11-4-2-1-3-9(11)13-18-19-14(20-13)10-7-8(16)5-6-12(10)17/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHUUHUYHAJCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
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2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline

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